

Oleanolic acid and its isomer ursolic acid differences

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oleanolic acid*

Cat. No.: *B10754096*

[Get Quote](#)

An In-depth Technical Guide on the Core Differences Between Oleanolic Acid and its Isomer Ursolic Acid

Executive Summary

Oleanolic acid (OA) and its isomer ursolic acid (UA) are pentacyclic triterpenoids ubiquitously found throughout the plant kingdom.^{[1][2]} While structurally similar, differing only by the position of a single methyl group, this subtle variation imparts distinct physicochemical properties and pharmacological activities.^{[3][4]} Both compounds exhibit potent anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer properties.^{[1][5][6]} However, key differences in their mechanisms of action, particularly concerning metabolic regulation and cytotoxicity, present unique therapeutic opportunities. Ursolic acid is notably recognized for its ability to promote muscle growth and increase brown fat, while oleanolic acid is a potent activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.^{[7][8]} This guide provides a detailed comparative analysis of their properties, biological activities, and underlying molecular mechanisms to aid researchers in their exploration of these promising natural compounds.

Physicochemical and Structural Differences

Oleanolic acid and ursolic acid are structural isomers, sharing the same molecular formula and weight. The key structural distinction lies in the location of a methyl group on the E-ring of the pentacyclic structure. In oleanolic acid (an oleanane-type triterpenoid), the methyl groups are positioned at C-20. In ursolic acid (an ursane-type triterpenoid), one of these methyl groups is

shifted to C-19.[3][4][9] This minor structural variance influences their crystalline structure and subsequent physicochemical properties, including solubility. Both are classified as Class IV compounds under the Biopharmaceutical Classification System due to their low aqueous solubility and poor intestinal permeability.[5]

Table 1: Comparative Physicochemical Properties

Property	Oleanolic Acid	Ursolic Acid	Reference(s)
Molecular Formula	C ₃₀ H ₄₈ O ₃	C ₃₀ H ₄₈ O ₃	[10]
Molecular Weight	456.7 g/mol	456.7 g/mol	-
IUPAC Name	(3 β)-3-hydroxyolean-12-en-28-oic acid	(3 β)-3-hydroxyurs-12-en-28-oic acid	[9]
Type	β -amyrin skeleton	α -amyrin skeleton	[9]
Solubility	Low aqueous solubility; soluble in solvents like ethanol, methanol, acetone, and ethyl acetate.	Low aqueous solubility; soluble in solvents like ethanol, methanol, acetone, and ethyl acetate.	[10][11][12][13]

Comparative Biological and Pharmacological Activities

While there is significant overlap in the pharmacological effects of OA and UA, their potency and specific applications can differ. Both have been extensively studied for their anti-cancer, anti-inflammatory, hepatoprotective, and neuroprotective activities.[1][14]

Anti-Cancer Activity

Both oleanolic and ursolic acid demonstrate significant cytotoxic activity against a wide range of cancer cell lines.[15] They induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.[3][16] However, comparative studies frequently indicate that ursolic acid possesses more potent cytotoxic effects.[4][15][17] For example, in a study on

human colon carcinoma HCT15 cells, ursolic acid demonstrated significantly stronger inhibitory effects than oleanolic acid.[4]

Table 2: Comparative Cytotoxicity (IC₅₀ Values) in Various Cancer Cell Lines

Cell Line	Cancer Type	Oleanolic Acid (OA) IC ₅₀	Ursolic Acid (UA) IC ₅₀	Reference(s)
HCT15	Human Colon Carcinoma	60 $\mu\text{mol/L}$	30 $\mu\text{mol/L}$	[15]
MCF-7	Breast Cancer	132.29 $\mu\text{g/mL}$	16.67 \pm 1.10 μM	[15]
A375	Melanoma	Less cytotoxic than UA	More cytotoxic than OA	[15]
HepG2, Hep3B, Huh7	Human Liver Cancer	Induce apoptosis at 2, 4, 8 $\mu\text{mol/L}$	Induce apoptosis at 2, 4, 8 $\mu\text{mol/L}$	[16]

Metabolic Regulation: A Key Point of Divergence

The most distinct differences between OA and UA are observed in their effects on metabolic pathways.

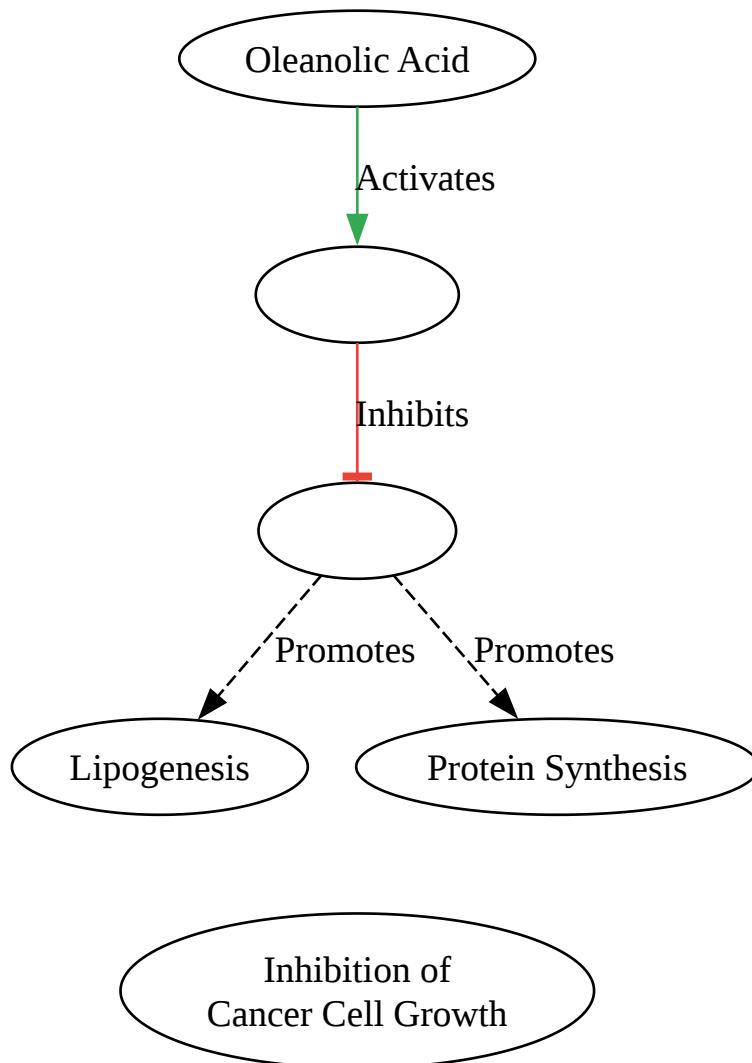
Ursolic Acid: Muscle Growth and Fat Metabolism Ursolic acid has garnered significant attention for its anabolic and anti-catabolic effects on skeletal muscle. It has been shown to increase skeletal muscle mass, enhance exercise capacity, and reduce muscle atrophy.[8][18][19] The mechanism involves enhancing insulin/IGF-1 signaling and inhibiting the expression of genes associated with muscle breakdown, such as MuRF1 and MAFbx.[19][20] Furthermore, UA promotes the browning of white adipose tissue, increasing energy expenditure and offering protection against diet-induced obesity, glucose intolerance, and fatty liver disease.[8]

Oleanolic Acid: AMPK Activation Oleanolic acid is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[7][21] Activation of AMPK by OA leads to the inhibition of key anabolic processes, including lipogenesis and protein synthesis, in cancer cells.[7] This metabolic interference is a crucial component of its tumor-suppressor activity.[7][21] This mechanism also contributes to its beneficial effects against metabolic syndrome.[22][23]

Hepatoprotective Effects

Both isomers are well-recognized for their hepatoprotective properties against chemically induced liver injury.^{[1][24]} Oleanolic acid has been marketed in China as an oral drug for liver disorders.^[1] They have been shown to protect against liver damage from antitubercular drugs by reducing steatosis and lowering elevated liver enzymes like AST and ALT.^{[6][25][26]} The mechanism of hepatoprotection may involve inhibiting toxicant activation and enhancing the body's antioxidant defense systems.^[1]

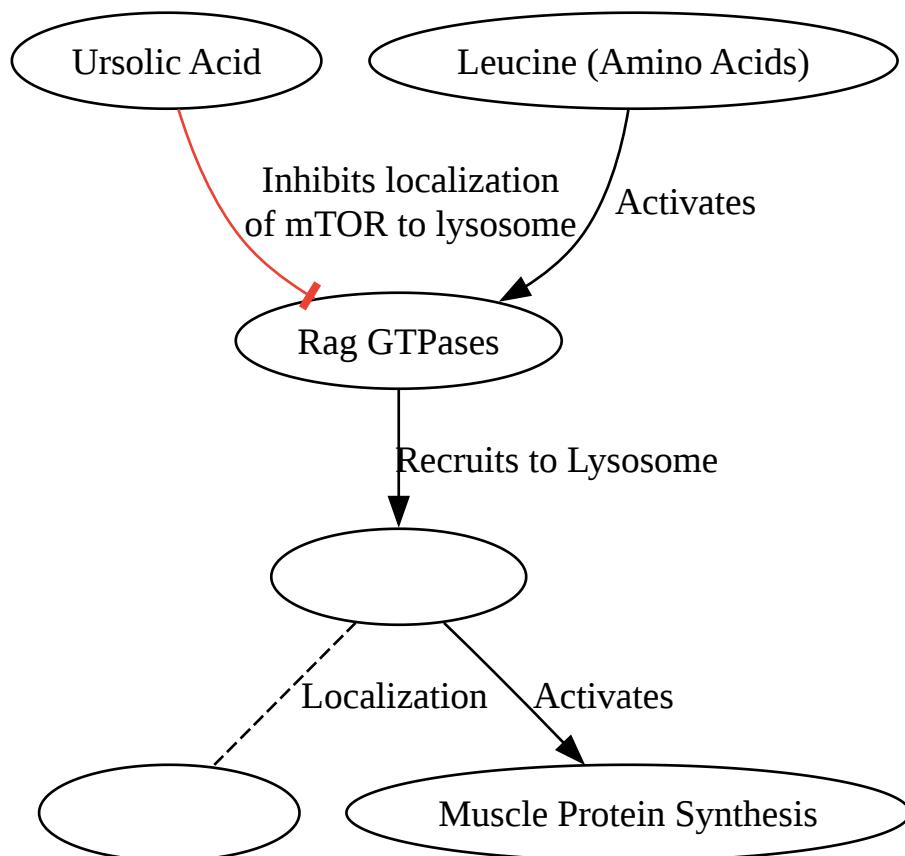
Anti-inflammatory and Neuroprotective Effects


OA and UA both possess significant anti-inflammatory and neuroprotective capabilities.^{[1][27]} Their anti-inflammatory action can be pro- or anti-inflammatory depending on the context, and includes the stimulation of IFN- γ and upregulation of iNOS and TNF- α .^[28] They are also considered potential therapeutic agents for neurodegenerative diseases, with studies demonstrating their ability to modulate inflammation and cell death-related pathways in the brain.^{[5][29][30]}

Mechanisms of Action and Signaling Pathways

The distinct biological activities of OA and UA stem from their differential modulation of key cellular signaling pathways.

Oleanolic Acid and the AMPK Pathway


Oleanolic acid exerts significant anti-cancer and metabolic regulatory effects by activating the AMPK signaling pathway.^{[7][31]} Once activated, AMPK phosphorylates downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways. In cancer cells, OA-induced AMPK activation leads to the inhibition of mTOR, a central regulator of cell growth, and subsequent suppression of protein synthesis, lipogenesis, and aerobic glycolysis, ultimately leading to cell cycle arrest and apoptosis.^{[7][21][31]}

[Click to download full resolution via product page](#)

Ursolic Acid and the mTORC1 Pathway

Ursolic acid negatively regulates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for muscle protein synthesis.^{[32][33]} Unlike typical mTORC1 inhibition mechanisms that involve upstream regulators like Akt, UA acts downstream.^{[32][34]} It prevents the recruitment and localization of mTOR to the lysosomal surface, a critical step for its activation by amino acids like leucine.^[33] This is achieved by suppressing the binding of RagB to Raptor, a key component of the mTORC1 complex.^{[32][34]} This unique mechanism of action contributes to its effects on muscle metabolism.

[Click to download full resolution via product page](#)

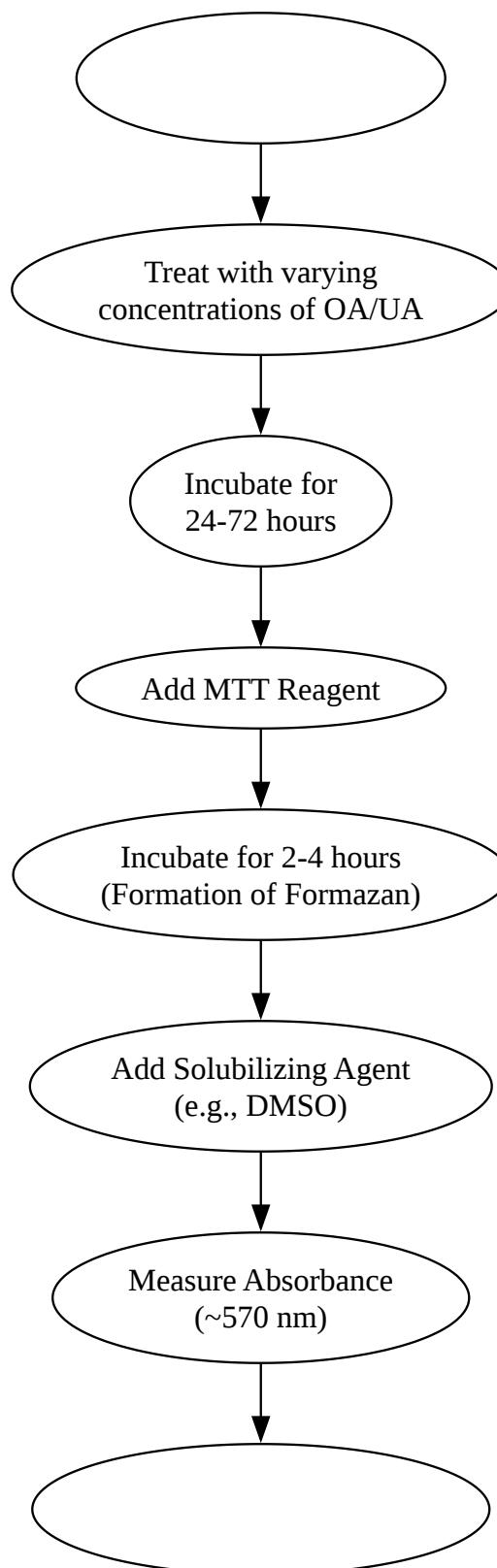
Analytical Differentiation and Experimental Protocols

The structural similarity of OA and UA presents a challenge for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[35]

Experimental Protocol: HPLC Separation

A precise and accurate separation of oleanolic acid and ursolic acid can be achieved using a reversed-phase HPLC method. The following is a representative protocol synthesized from established methodologies.[36][37][38]

- Instrumentation: HPLC system with a UV detector.


- Column: C18 column (e.g., Kromasil C18, 150 × 4.6 mm, 10 µm).[36] A PAH (polycyclic aromatic hydrocarbons) polymeric C18 bonded phase column can achieve superior resolution.[37]
- Mobile Phase: A mixture of an organic solvent and an acidic aqueous buffer is typically used. An optimized mobile phase could be a mixture of methanol and 0.03 M phosphate buffer (pH = 3) in a 90:10 v/v ratio.[36] Acetonitrile/water mixtures are also common.[37]
- Flow Rate: 0.5 - 1.0 mL/min.[36][37]
- Detection: UV detection at approximately 210-214 nm.[36][39]
- Column Temperature: Maintained at approximately 23-25°C.[37]
- Quantification: Carried out by comparing the peak areas of the samples with those of certified reference standards for oleanolic acid and ursolic acid.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The comparative cytotoxicity of OA and UA is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

- Cell Culture: Cancer cell lines (e.g., HCT15, MCF-7) are cultured in an appropriate medium and seeded into 96-well plates at a specific density.
- Treatment: After allowing cells to adhere, the medium is replaced with fresh medium containing various concentrations of oleanolic acid or ursolic acid (and a vehicle control, e.g., DMSO). Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated for several hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan precipitate.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

[Click to download full resolution via product page](#)

Conclusion and Future Outlook

Oleanolic acid and ursolic acid, while nearly identical in structure, exhibit crucial differences in their biological activities that are of high interest to the scientific and drug development communities. Ursolic acid's unique ability to modulate skeletal muscle mass and promote brown fat presents a promising avenue for therapies targeting sarcopenia, obesity, and metabolic syndrome.^{[8][18]} In contrast, oleanolic acid's potent activation of the AMPK pathway provides a distinct mechanism for its anti-cancer and metabolic regulatory effects.^[7] Both isomers remain powerful candidates for development as hepatoprotective, anti-inflammatory, and neuroprotective agents.^[1] Future research should focus on in vivo studies and clinical trials to fully elucidate their therapeutic potential, as well as on the development of novel derivatives and delivery systems to overcome their inherent limitations of poor solubility and bioavailability.^[40] A thorough understanding of their divergent mechanisms is critical for harnessing their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacology of oleanolic acid and ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective properties of oleanolic and ursolic acids in antitubercular drug-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid Increases Skeletal Muscle and Brown Fat and Decreases Diet-Induced Obesity, Glucose Intolerance and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Oleanolic acid and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of oleanolic acid and ursolic acid on inhibiting tumor growth and enhancing the recovery of hematopoietic system postirradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mrsupplement.com.au [mrsupplement.com.au]
- 19. ast-ss.com [ast-ss.com]
- 20. Effects of ursolic acid on muscle mass and bone microstructure in rats with casting-induced muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 26. Hepatoprotective Effect of the Ursolic Acid-Oleanolic Acid Mixture Administered Intra-gastrically in Mice with Liver Damage Induced by Anti-TB Drugs - Article (Preprint v1) by María Adelina Jiménez-Arellanes | Qeios [qeios.com]
- 27. tandfonline.com [tandfonline.com]

- 28. Macrophage Activation by Ursolic and Oleanolic Acids during Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 30. preprints.org [preprints.org]
- 31. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ursolic acid inhibits leucine-stimulated mTORC1 signaling by suppressing mTOR localization to lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Ursolic Acid Inhibits Leucine-Stimulated mTORC1 Signaling by Suppressing mTOR Localization to Lysosome | PLOS One [journals.plos.org]
- 34. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 35. jfda-online.com [jfda-online.com]
- 36. Determination of oleanolic acid and ursolic acid contents in *Ziziphora clinopodioides* Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. phcog.com [phcog.com]
- 39. researchgate.net [researchgate.net]
- 40. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- To cite this document: BenchChem. [Oleanolic acid and its isomer ursolic acid differences]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10754096#oleanolic-acid-and-its-isomer-ursolic-acid-differences>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com